恩曲替尼
概述
描述
恩曲替尼,商品名为Rozlytrek,是一种抗癌药物,用于治疗ROS1阳性非小细胞肺癌和NTRK融合阳性实体瘤。 它是一种选择性酪氨酸激酶抑制剂(TKI),靶向肌动蛋白结合蛋白受体激酶(TRK)A、B和C,C-ros癌基因1(ROS1)和间变性淋巴瘤激酶(ALK) 。 恩曲替尼于2019年8月在美国获准用于医疗用途,此后已在其他几个国家获准使用 .
科学研究应用
恩曲替尼在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。
化学: 在化学领域,恩曲替尼因其独特的化学性质及其与各种生物靶标的相互作用而受到研究。 研究人员研究了它在不同条件下的合成、稳定性和反应性 .
生物学: 在生物学领域,恩曲替尼用于研究酪氨酸激酶在细胞信号传导和癌症进展中的作用。 它作为一种工具来理解癌症细胞增殖和存活的分子机制 .
医学: 在医学领域,恩曲替尼主要用作针对特定基因突变的癌症的靶向治疗。它在治疗ROS1阳性非小细胞肺癌和NTRK融合阳性实体瘤方面显示出疗效。 临床试验仍在探索它在其他癌症类型中的潜力 .
工业: 在制药行业,恩曲替尼是开发靶向癌症治疗的宝贵药物。 它的生产和配方正在进行研究,以提高其疗效、安全性及患者依从性 .
作用机制
恩曲替尼通过抑制特定的酪氨酸激酶发挥作用,包括TRK A、B和C,ROS1和ALK。这些激酶在调节细胞生长、分化和存活的细胞信号传导通路中起着至关重要的作用。 通过抑制这些激酶,恩曲替尼破坏了信号传导通路,导致抑制癌细胞增殖和诱导凋亡 .
恩曲替尼的分子靶标包括神经营养酪氨酸受体激酶(NTRK)基因、ROS1和ALK。这些靶标通常参与驱动癌症进展的致癌融合事件。 恩曲替尼能够穿过血脑屏障,使其对中枢神经系统转移有效 .
生化分析
Biochemical Properties
Entrectinib interacts with TRKs, ROS1, and ALK . These interactions are crucial for its role in biochemical reactions. It inhibits these kinases, thereby disrupting the signaling pathways they are involved in .
Cellular Effects
Entrectinib has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of TRKs, ROS1, and ALK disrupts the signaling pathways these kinases are involved in, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
Entrectinib exerts its effects at the molecular level through binding interactions with TRKs, ROS1, and ALK . It inhibits these kinases, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Entrectinib have been observed to change over time . It has shown durable systemic and intracranial responses . Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Entrectinib vary with different dosages in animal models . At certain dosages, it has shown to induce deep and durable responses . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
Entrectinib is involved in the metabolic pathways of TRKs, ROS1, and ALK . It interacts with these kinases and can affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 恩曲替尼通过多步化学过程合成。合成涉及关键中间体的形成,然后偶联形成最终产物。该过程通常包括卤化、亲核取代和酰胺键形成等步骤。 具体的反应条件,如温度、溶剂和催化剂,经过优化以达到高收率和纯度 .
工业生产方法: 恩曲替尼的工业生产涉及将实验室合成放大到商业规模。这需要优化反应条件以确保一致性、效率和安全性。 该过程包括严格的质量控制措施,以确保最终产品符合监管标准 .
化学反应分析
反应类型: 恩曲替尼经历各种化学反应,包括氧化、还原和取代。 这些反应对于它在体内的代谢和生物活化至关重要 .
常见的试剂和条件: 恩曲替尼合成和反应中使用的常见试剂包括卤化剂、亲核试剂和还原剂。 反应条件,如温度、pH值和溶剂选择,经过仔细控制以达到预期结果 .
形成的主要产物: 恩曲替尼反应形成的主要产物包括其活性代谢物,这些代谢物有助于其治疗效果。 主要代谢物之一是M5,它保留了显著的药理活性 .
相似化合物的比较
恩曲替尼与其他酪氨酸激酶抑制剂进行比较,如克唑替尼、艾乐替尼、色瑞替尼和乐伐替尼。
克唑替尼: 克唑替尼是另一种靶向ALK和ROS1的TKI。 虽然恩曲替尼和克唑替尼对ROS1阳性癌症都有效,但恩曲替尼具有更广泛的靶标范围,并且具有更好的中枢神经系统渗透性 .
艾乐替尼、色瑞替尼和乐伐替尼: 这些TKI主要靶向ALK,用于治疗ALK阳性非小细胞肺癌。 恩曲替尼除了ALK和ROS1外,还能靶向TRK A、B和C,这使其与这些化合物有所区别 .
独特之处: 恩曲替尼的独特之处在于其多靶点方法及其能够穿过血脑屏障,使其对中枢神经系统受累的癌症有效。 它对TRK、ROS1和ALK融合蛋白的广泛活性使其成为一种用途广泛且有价值的治疗选择 .
属性
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYYBYPASCDWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026450 | |
Record name | Entrectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Entrectinib is a tyrosine kinase inhibitor which acts on several receptors. It functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, TRKC, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). TRK receptors produce cell proliferation via downstream signalling through the mitogen activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ. ALK produces similar signalling with the addition of downstream JAK/STAT activation. Inhibition of these pathways suppresses cancer cell proliferation and shifts the balance in favor of apoptosis resulting in shrinking of tumor volume. | |
Record name | Entrectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1108743-60-7 | |
Record name | Entrectinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entrectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entrectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entrectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTRECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Entrectinib?
A: Entrectinib is a highly potent and selective ATP-competitive inhibitor of tropomyosin receptor kinase (TRK) A/B/C, ROS proto-oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK) [, , , , , ]. It exerts its antitumor activity by binding to the intracellular catalytic kinase domain of these proteins, thereby blocking their constitutive kinase activity and downstream signaling [, , , ].
Q2: What are the downstream effects of Entrectinib binding to TRK, ROS1, and ALK?
A: Entrectinib binding inhibits the phosphorylation of these receptor tyrosine kinases, ultimately leading to the inhibition of crucial downstream signaling pathways involved in cell proliferation, survival, and metastasis [, , , ]. These pathways include the PI3K/AKT, MAPK/ERK, and PLCγ1 signaling cascades [].
Q3: How does Entrectinib's effect on downstream signaling pathways translate to antitumor activity?
A: By suppressing the activity of these crucial signaling pathways, Entrectinib effectively inhibits the proliferation of tumor cells, promotes apoptosis (programmed cell death), and limits the metastatic potential of the tumor [, , , ].
Q4: Is there information available about Entrectinib's molecular formula, weight, and spectroscopic data?
A4: While the provided research articles focus on Entrectinib's biological activity and clinical applications, they do not delve into detailed structural characterization data like molecular formula, weight, or spectroscopic information.
Q5: What is the evidence for Entrectinib's efficacy in preclinical models?
A: Entrectinib has shown potent antitumor activity in a variety of preclinical models, including cell lines, patient-derived tumor cells (PDCs), and patient-derived xenografts (PDXs) harboring NTRK, ROS1, or ALK rearrangements [, , ]. These studies demonstrated that Entrectinib effectively inhibits cell proliferation, induces apoptosis, and regresses tumor growth at clinically relevant doses [, , ].
Q6: Has Entrectinib's efficacy been demonstrated in clinical trials?
A: Yes, Entrectinib has demonstrated promising clinical activity in patients with NTRK, ROS1, or ALK fusion-positive solid tumors, including non-small cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ]. Clinical trials have shown that Entrectinib can induce durable objective responses, including complete and partial remissions, in a significant proportion of patients with these molecularly defined cancers [, , , , , , , , , , , , , , , ].
Q7: Does Entrectinib show activity in tumors that have spread to the central nervous system (CNS)?
A: One of the notable characteristics of Entrectinib is its ability to penetrate the blood-brain barrier, making it effective against CNS metastases [, , ]. Clinical trials have demonstrated significant intracranial activity, with Entrectinib achieving objective responses in patients with NTRK, ROS1, or ALK fusion-positive brain metastases [, , , ].
Q8: Are there known mechanisms of resistance to Entrectinib?
A8: Yes, similar to other kinase inhibitors, acquired resistance to Entrectinib can develop through various mechanisms. These include:
- On-target mutations: Point mutations within the kinase domain of NTRK, ROS1, or ALK genes can hinder Entrectinib binding and reduce its inhibitory activity [, , , , ]. The G595R and G667C mutations in NTRK1 and the G2032R mutation in ROS1 are examples of such resistance mutations [, , , , ].
- Bypass signaling: Activation of alternative signaling pathways that circumvent the dependence on NTRK, ROS1, or ALK can lead to resistance []. For example, amplification of the MET proto-oncogene and subsequent activation of its downstream signaling pathway has been implicated in Entrectinib resistance in ROS1-positive NSCLC [, ].
- Phenotypic transformation: Tumor cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), that promote resistance to kinase inhibitors [].
Q9: What are potential strategies to overcome or manage resistance to Entrectinib?
A9: Ongoing research focuses on:
- Next-generation inhibitors: Developing new TRK inhibitors with distinct binding profiles that can overcome resistance mutations [].
- Combination therapies: Combining Entrectinib with other targeted therapies or chemotherapy to target multiple signaling pathways and enhance efficacy [, ]. For example, preclinical studies suggest that combining Entrectinib with a MEK inhibitor like Trametinib might be effective against Entrectinib-resistant tumors with solvent front mutations in NTRK genes [].
- Monitoring for resistance: Implementing strategies for early detection of resistance mechanisms through liquid biopsies and tumor profiling can guide treatment decisions [].
Q10: Does Entrectinib penetrate the blood-brain barrier?
A: Yes, unlike other TRK inhibitors such as Larotrectinib and Crizotinib, Entrectinib demonstrates a weaker interaction with P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from the brain [, ]. This weaker interaction contributes to Entrectinib's ability to achieve therapeutic concentrations in the central nervous system (CNS), making it effective against primary CNS tumors and brain metastases [, ].
Q11: What is the general safety profile of Entrectinib?
A: Entrectinib has demonstrated a manageable safety profile in clinical trials [, , , ]. Most treatment-related adverse events (TRAEs) are generally mild to moderate (Grade 1 or 2) [, , , ].
Q12: What analytical methods are used to characterize and quantify Entrectinib?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of Entrectinib in biological matrices, such as plasma []. This method offers high sensitivity and selectivity for accurate drug level monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。